
Thevetiaflavone
Descripción general
Descripción
Thevetiaflavone is a natural flavonoid that could up-regulate the expression of Bcl-2 and down-regulate that of Bax and caspase 3 .
Synthesis Analysis
The synthesis of flavones like Thevetiaflavone generally involves a two-step process: ortho-acylation of substituted phenols and cyclodehydrogenation of the resulting o-hydroxychalcones . The most applied method for the synthesis of flavones and aurones is based on the oxidative cyclization of o-hydroxychalcones .Molecular Structure Analysis
Thevetiaflavone has a molecular formula of C16H12O5 . Its structure was determined by analysis of 1H and 13C NMR spectra .Chemical Reactions Analysis
Thevetiaflavone has been shown to improve cell viability and suppress the leakage of lactate dehydrogenase from the cytoplasm . It decreases overproduction of ROS and ameliorates ROS-mediated mitochondrial dysfunction .Physical And Chemical Properties Analysis
Thevetiaflavone is a yellow solid with a molecular weight of 284.26 g/mol . It has a high solubility in methanol and ethanol .Aplicaciones Científicas De Investigación
Neuroprotection
Thevetiaflavone has been found to have neuroprotective effects. A study investigated the protective effects of Thevetiaflavone on PC12 cells (a type of nerve cell) induced by oxygen and glucose deprivation . Thevetiaflavone was found to improve cell viability and suppress the leakage of lactate dehydrogenase from the cytoplasm . This suggests that Thevetiaflavone could potentially be used in the treatment of neurological conditions where nerve cells are damaged due to lack of oxygen and glucose.
Antioxidant Activity
Thevetiaflavone has been shown to decrease the overproduction of reactive oxygen species (ROS) and ameliorate ROS-mediated mitochondrial dysfunction . This antioxidant activity could potentially be beneficial in a variety of health conditions where oxidative stress plays a role, such as aging, cancer, and cardiovascular disease.
Mitochondrial Function
Thevetiaflavone has been found to ameliorate ROS-mediated mitochondrial dysfunction, including the collapse of mitochondrial membrane potential and mitochondrial permeability transition pore opening . This suggests that Thevetiaflavone could potentially be used to improve mitochondrial function, which is crucial for cellular energy production.
Calcium Regulation
Thevetiaflavone has been found to reduce the intracellular Ca2+ level . This is closely associated with mitochondrial function and interplays with ROS. This suggests that Thevetiaflavone could potentially be used to regulate calcium levels within cells, which is important for a variety of cellular functions.
Apoptosis Inhibition
Thevetiaflavone has been found to inhibit apoptosis (programmed cell death) in PC12 cells . It does this through upregulating the expression of Bcl‑2 and downregulating that of Bax and caspase‑3, in addition to increasing the activity of caspase‑3 . This suggests that Thevetiaflavone could potentially be used to prevent cell death in certain conditions.
Antidiabetic Properties
Flavonoids, including Thevetiaflavone, have been proposed as effective supplements for the management and prevention of diabetes and its long-term complications . This is based on in vitro and animal models, suggesting that Thevetiaflavone could potentially be used in the treatment of diabetes.
Mecanismo De Acción
Target of Action
Thevetiaflavone, a natural flavonoid obtained from Wikstroemia indica, primarily targets the Bcl-2, Bax, and Caspase-3 proteins . These proteins play a crucial role in the regulation of apoptosis, a process of programmed cell death .
Mode of Action
Thevetiaflavone interacts with its targets to regulate apoptosis in cells. It upregulates the expression of Bcl-2 , an anti-apoptotic protein, and downregulates the expression of Bax , a pro-apoptotic protein, and Caspase-3 , an executioner protein in apoptosis . This modulation of protein expression results in the inhibition of apoptosis .
Biochemical Pathways
Thevetiaflavone affects the ROS-mediated mitochondrial dysfunction pathway . It decreases the overproduction of reactive oxygen species (ROS) and ameliorates ROS-mediated mitochondrial dysfunction, including the collapse of mitochondrial membrane potential and the opening of the mitochondrial permeability transition pore . Thevetiaflavone also reduces the intracellular Ca2+ level, which is closely associated with mitochondrial function and interplays with ROS .
Result of Action
Thevetiaflavone improves cell viability and suppresses the leakage of lactate dehydrogenase from the cytoplasm . It also inhibits apoptosis in PC12 cells, a line of cells often used in research as a model for nerve cells .
Action Environment
The action of Thevetiaflavone can be influenced by environmental factors such as oxygen and glucose levels. For instance, it has been shown to protect PC12 cells from injury induced by oxygen and glucose deprivation . This suggests that Thevetiaflavone’s action, efficacy, and stability may vary depending on the cellular environment.
Propiedades
IUPAC Name |
7-hydroxy-2-(4-hydroxyphenyl)-5-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-14-6-11(18)7-15-16(14)12(19)8-13(21-15)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQABHAHJGSNVQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is thevetiaflavone and where is it found?
A1: Thevetiaflavone is a naturally occurring flavonoid compound. It has been isolated from various plant sources, including Wikstroemia indica, Brucea javanica, Centaurea parviflora, and Genistaquadriflora munby. [, , , ]
Q2: How does thevetiaflavone exert its protective effects against cerebral ischemia/reperfusion injury?
A2: Research suggests that thevetiaflavone may protect against damage caused by oxygen and glucose deprivation (OGD) and subsequent reperfusion, a model for studying cerebral ischemia. In PC12 cells, a cell line often used to study neuronal function, thevetiaflavone was shown to:
- Improve cell viability and reduce lactate dehydrogenase leakage: This indicates a protective effect on cell integrity. []
- Decrease reactive oxygen species (ROS) production: Excess ROS contributes to cellular damage, and thevetiaflavone appears to mitigate this. []
- Improve mitochondrial function: Thevetiaflavone helps maintain mitochondrial membrane potential and reduces mitochondrial permeability transition pore opening, both crucial for cell survival after ischemic injury. []
- Reduce intracellular calcium levels: Excessive calcium influx contributes to cell death following ischemia. Thevetiaflavone's ability to modulate calcium levels likely contributes to its protective effects. []
- Regulate apoptosis-related proteins: Thevetiaflavone influences the balance of pro- and anti-apoptotic proteins (Bcl-2, Bax, caspase-3), promoting cell survival. []
Q3: How is thevetiaflavone absorbed and metabolized in the body?
A4: Research suggests that thevetiaflavone is absorbed through passive diffusion in the human intestine. Studies using the Caco-2 cell model, a model for intestinal absorption, showed that the uptake of thevetiaflavone was time- and concentration-dependent but not energy-dependent, consistent with passive diffusion. [] Another study revealed that a human intestinal bacterium, Blautia sp. MRG-PMF1, can metabolize thevetiaflavone through demethylation, ultimately converting it into apigenin. This highlights the role of gut microbiota in the metabolism of flavonoids like thevetiaflavone. []
Q4: Are there analytical methods to study thevetiaflavone?
A5: Yes, researchers utilize various techniques like UPLC-MS/MS (Ultra Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry) to determine thevetiaflavone concentrations in complex mixtures. [] This method allows for precise quantification, enabling researchers to study the compound's absorption, metabolism, and distribution in various settings.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




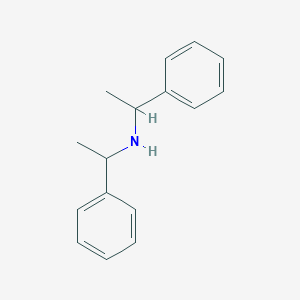
![3-Ethyl-4,8-dioxabicyclo[5.1.0]octane](/img/structure/B157371.png)
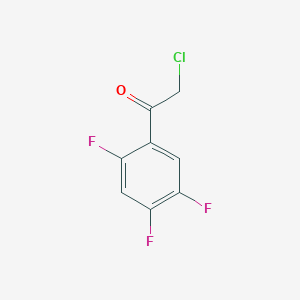
![Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI)](/img/structure/B157379.png)

![3-([1,1'-Biphenyl]-4-yloxy)propane-1,2-diol](/img/structure/B157382.png)
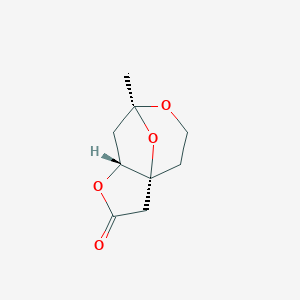
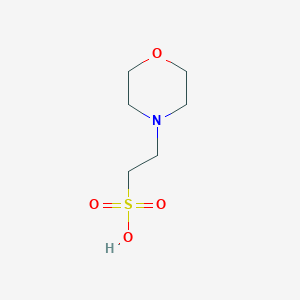
![2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B157387.png)
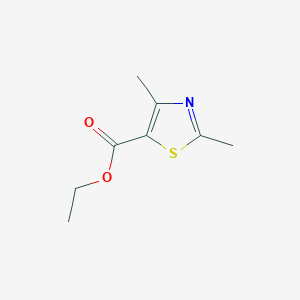
![(2S,3R,4S,5S,6R)-2-[[(2R,3R,4S,5R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B157389.png)
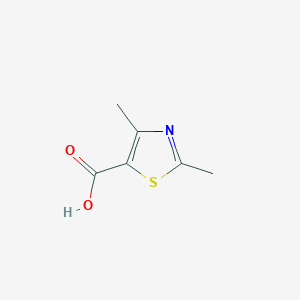
![3-[(3-Trifluoromethyl)phenyl]-1-propene](/img/structure/B157394.png)